Triethyl orthopropionate
Overview
Description
Triethyl orthopropionate is a chemical compound that has been studied for its potential use in various synthetic applications. It is an orthoester, which is a functional group characterized by three alkoxy groups attached to one carbon atom. This compound has been utilized in reactions with pyrrole and chloroacetic acid to produce tri-(pyrrol-2-yl)alkanes, indicating its reactivity and potential utility in the synthesis of heterocyclic compounds .
Synthesis Analysis
The synthesis of derivatives of triethyl orthopropionate has been explored through the Claisen ortho ester rearrangement. This rearrangement involves the use of trimethyl 3-(phenylseleno)orthopropionate and trimethyl β-(methoxy)orthopropionate as synthons for the preparation of 2-substituted acrylates and α-methylene-γ-butyrolactones, as well as methyl α-substituted acrylates, respectively . These processes demonstrate the versatility of orthoesters in synthetic organic chemistry and their ability to undergo rearrangement reactions to form valuable products.
Molecular Structure Analysis
While the specific molecular structure analysis of triethyl orthopropionate is not detailed in the provided papers, the general structure of orthoesters like triethyl orthopropionate involves a central carbon atom bonded to three alkoxy groups. The molecular structure plays a crucial role in its reactivity and the types of chemical reactions it can participate in, such as the Claisen ortho ester rearrangement .
Chemical Reactions Analysis
Triethyl orthopropionate has been shown to participate in various chemical reactions. For instance, it reacts with pyrrole and chloroacetic acid to yield tri-(pyrrol-2-yl)alkanes . Additionally, the compound has been used in the Claisen ortho ester rearrangement to synthesize different acrylates and lactones . These reactions highlight the compound's utility in organic synthesis, particularly in the formation of complex molecules from simpler precursors.
Physical and Chemical Properties Analysis
The physical and chemical properties of triethyl orthopropionate have been studied through its pyrolysis. The compound undergoes elimination reactions in a static system at elevated temperatures and pressures, following a first-order rate law. The reaction products include ethanol, ethylene, and the corresponding ethyl ester. The Arrhenius expressions for these eliminations have been determined, providing insights into the kinetics and mechanism of the reaction. A proposed mechanism involves the formation of a four-membered cyclic structure as an intermediate, which then decomposes into ethylene and the corresponding ethyl ester . These findings are crucial for understanding the behavior of triethyl orthopropionate under thermal conditions and its potential applications in high-temperature processes.
Scientific Research Applications
Gas-Phase Elimination Kinetics
Triethyl orthopropionate has been studied for its behavior in gas-phase elimination reactions. Research by Márquez et al. (2008) showed that triethyl orthopropionate undergoes a homogeneous, unimolecular elimination process, resulting in products like ethanol, ethylene, and corresponding ethyl esters. This reaction follows a first-order rate law, providing valuable insights into its kinetics and mechanisms (Márquez et al., 2008).
Organic Synthesis Applications
Triethyl orthopropionate has been used in the preparation of various organic compounds. Reese and Yan (2001) demonstrated its reaction with pyrrole, leading to the formation of tri-(pyrrol-2-yl)alkanes, showcasing its utility in organic synthesis (Reese & Yan, 2001). Moreover, Raucher et al. (1980) utilized trimethyl β-(methoxy)orthopropionate, a related compound, for preparing methyl α-substituted acrylates via Claisen ortho ester rearrangement (Raucher et al., 1980).
Novel Compound Synthesis
Further research highlights its role in synthesizing novel compounds. For instance, Badger et al. (1973) explored its use in forming alkylthiopurines from diamino pyrimidine thiones, indicating its versatility in creating specialized chemical compounds (Badger et al., 1973).
Electolyte Solvent in Batteries
Interestingly, Wang et al. (2006) investigated triethyl orthoformate as a solvent in electrolytes for lithium-ion batteries with graphite anodes. Their findings suggest that it can effectively form a solid electrolyte interphase film, enhancing cell performance (Wang et al., 2006).
Safety And Hazards
Triethyl orthopropionate is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation . Safety measures include wearing personal protective equipment, avoiding contact with skin and eyes, not breathing mist/vapors/spray, taking precautionary measures against static discharges, using spark-proof tools and explosion-proof equipment .
properties
IUPAC Name |
1,1,1-triethoxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3/c1-5-9(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWYWKIOMUZSQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059431 | |
Record name | Propane, 1,1,1-triethoxy- | |
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Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Triethyl orthopropionate | |
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Product Name |
Triethyl orthopropionate | |
CAS RN |
115-80-0 | |
Record name | Triethyl orthopropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-80-0 | |
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Record name | Ethyl orthopropionate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115800 | |
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Record name | Triethyl orthopropionate | |
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Record name | Propane, 1,1,1-triethoxy- | |
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Record name | Propane, 1,1,1-triethoxy- | |
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Record name | Triethyl orthopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.735 | |
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Record name | ETHYL ORTHOPROPIONATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UVM48BAS9 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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